

# Spectroscopic Profile of Dimethyl 3-bromo-2-oxopentanedioate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl 3-bromo-2-oxopentanedioate*

Cat. No.: *B180679*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 3-bromo-2-oxopentanedioate**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control in research and development settings.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **Dimethyl 3-bromo-2-oxopentanedioate** are summarized in the tables below for easy reference and comparison.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.40	dd	9.3, 5.9	CHBr
3.95	s	-	OCH <sub>3</sub>
3.71	s	-	OCH <sub>3</sub>
3.34	dd	17.3, 5.9	CH <sub>2</sub>
3.06	dd	17.3, 9.3	CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Instrument: 400 MHz NMR Spectrometer

**Table 2: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~1755	Strong	C=O stretch ( $\alpha$ -keto ester)
~1735	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

Prediction based on characteristic frequencies of  $\alpha$ -keto esters and related compounds.

**Table 3: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
253/255	Moderate	$[M]^+$ (Molecular ion with Br isotopes)
194/196	High	$[M - \text{COOCH}_3]^+$
173	Moderate	$[M - \text{Br}]^+$
114	High	$[M - \text{Br} - \text{COOCH}_3]^+$
59	Very High	$[\text{COOCH}_3]^+$

Prediction based on common fragmentation patterns of  $\alpha$ -keto esters.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dimethyl 3-bromo-2-oxopentanedioate** (approximately 10-20 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ , 0.7 mL) in a 5 mm NMR tube. The  $^1\text{H}$  NMR spectrum was recorded on a Varian 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy (Predicted)

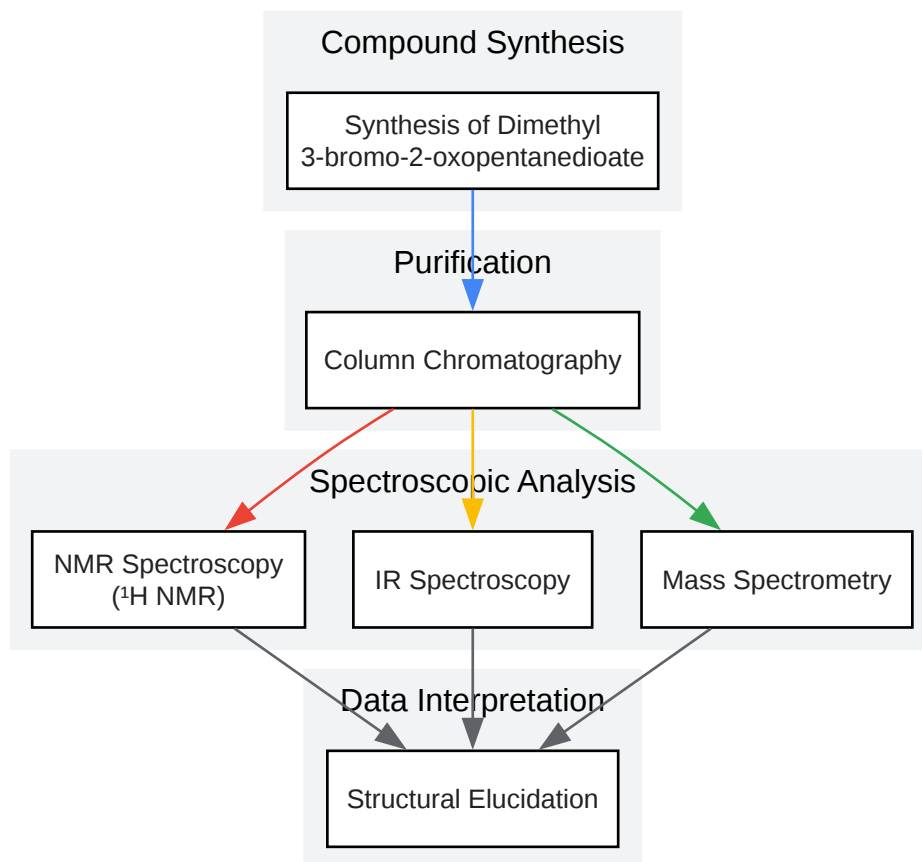
The predicted IR spectrum is based on the analysis of a thin film of the compound on a salt plate (NaCl). The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with data collected over a range of  $4000\text{-}600\text{ cm}^{-1}$ .

### Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or following gas chromatographic separation. The ionization energy would be set to 70 eV.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dimethyl 3-bromo-2-oxopentanedioate**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

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